N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide is an organic compound that features a fluorophenyl group and a phenylsulfonyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide typically involves the reaction of 4-fluoroaniline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with acetic anhydride to yield the final product. The reaction conditions generally require a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can engage in π-π interactions with aromatic residues, while the sulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)benzenesulfonamide: Similar structure but lacks the acetamide group.
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Contains a pyrazole ring instead of an acetamide backbone.
Uniqueness
N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide is unique due to its combination of a fluorophenyl group and a phenylsulfonyl group attached to an acetamide backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H12FNO3S |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H12FNO3S/c15-11-6-8-12(9-7-11)16-14(17)10-20(18,19)13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |
InChI Key |
HEHJHBADCKQBAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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